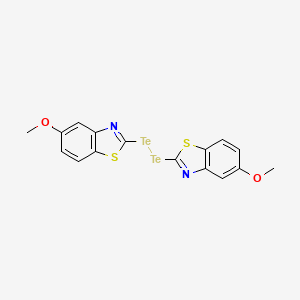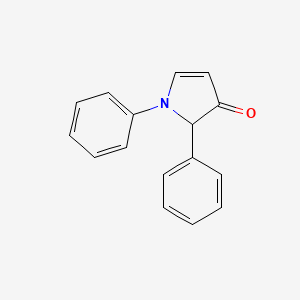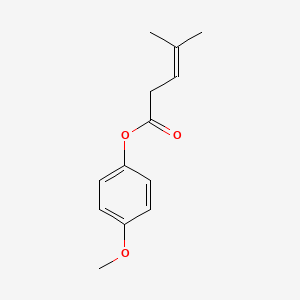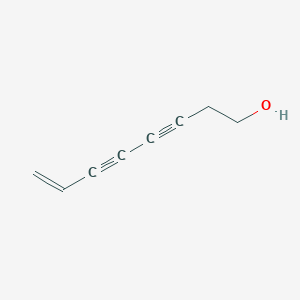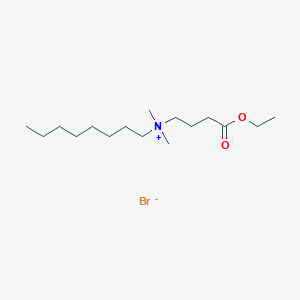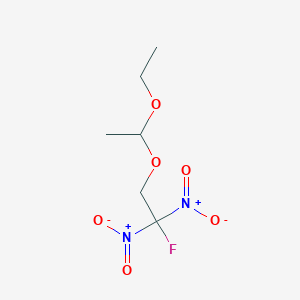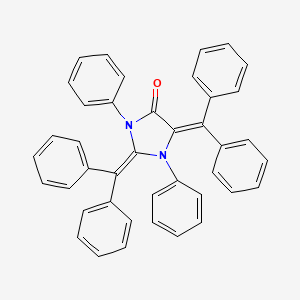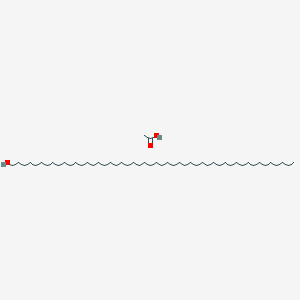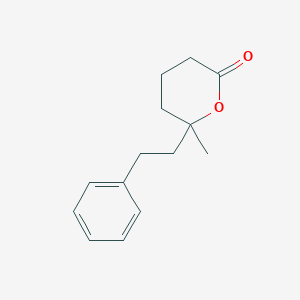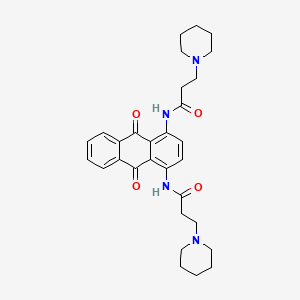
N,N'-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide is a complex organic compound characterized by its anthracene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide typically involves the reaction of 9,10-anthraquinone with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperidine compounds .
Applications De Recherche Scientifique
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
- 9,10-Dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate
- 9,10-Dihydro-9,10-dihydroxyphenanthrene
Uniqueness
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide is unique due to its dual piperidine moieties, which enhance its reactivity and potential biological activities compared to similar compounds. This structural feature allows for more diverse chemical modifications and applications .
Propriétés
Numéro CAS |
112764-26-8 |
|---|---|
Formule moléculaire |
C30H36N4O4 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
N-[9,10-dioxo-4-(3-piperidin-1-ylpropanoylamino)anthracen-1-yl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C30H36N4O4/c35-25(13-19-33-15-5-1-6-16-33)31-23-11-12-24(32-26(36)14-20-34-17-7-2-8-18-34)28-27(23)29(37)21-9-3-4-10-22(21)30(28)38/h3-4,9-12H,1-2,5-8,13-20H2,(H,31,35)(H,32,36) |
Clé InChI |
HMQXZARYZPKYBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)NC2=C3C(=C(C=C2)NC(=O)CCN4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


